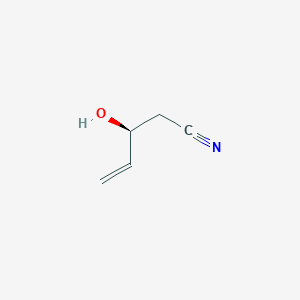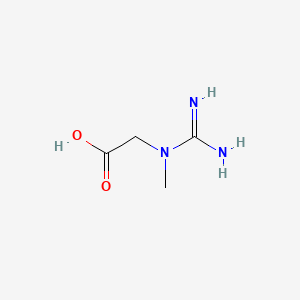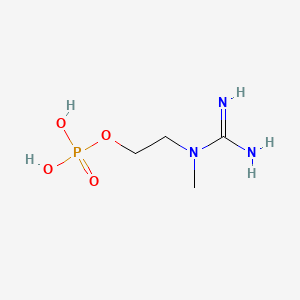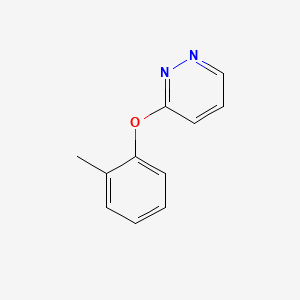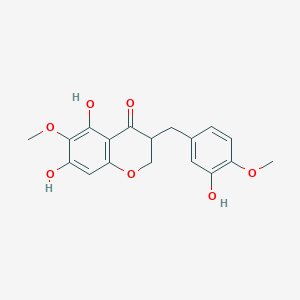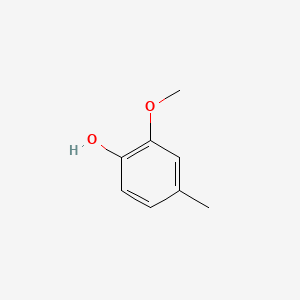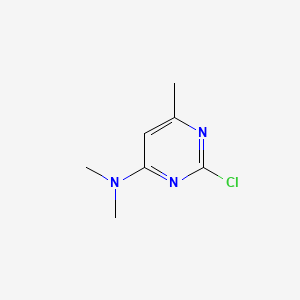
Cysmethynil
Vue d'ensemble
Description
- Lorsque l'Icmt méthyle Ras, cela déclenche une croissance cellulaire incontrôlée. En inhibant l'Icmt, le this compound contribue à maintenir une croissance et une prolifération cellulaires normales .
Cysmethynil: (formule chimique: CHNO) est un composé qui inhibe l'Icmt (Isoprenylcysteine carboxyl méthyltransférase), une protéine responsable de la méthylation des protéines Ras.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Cysmethynil is reported to primarily inhibit Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a protein that methylates a Ras protein . The Ras protein plays a crucial role in cell development and differentiation, and its aberrant activation is associated with tumor-related processes .
Mode of Action
This compound interacts with its target, Icmt, by inhibiting its activity. This inhibition leads to a decrease in Ras carboxylmethylation, mislocalization of Ras, and impaired signaling through Ras pathways . If Icmt no longer activates Ras, cell growth and proliferation remain under normal control .
Biochemical Pathways
This compound affects the Ras-Related signaling pathway, which plays a significant role in cell development and differentiation . By inhibiting Icmt, this compound interferes with the isoprenylcysteine carboxyl methyltransferase-participant Ras membrane localization signaling pathway and the Ras-GTP/Raf/MAPK signaling pathway .
Pharmacokinetics
Its solubility in water is reported to be 0005429 mg/L , which may affect its bioavailability and distribution in the body.
Result of Action
This compound’s action results in various molecular and cellular effects. In cancer cells, this compound treatment leads to autophagy and results in cell death and reduced tumor burden . In prostate cancer cells, this compound inhibits Icmt such that the cell is stuck in the G1 phase, leading to autophagic cell death .
Analyse Biochimique
Biochemical Properties
Cysmethynil interacts with the Icmt protein, inhibiting its ability to activate the Ras protein . This interaction disrupts the normal biochemical reactions that lead to cell growth and proliferation .
Cellular Effects
In various types of cells, including prostate cancer cells and cells in animal models containing multiple human tumor growths, this compound has been observed to cause autophagy, leading to cell death and reduced tumor burden . It inhibits Icmt such that the cell is stuck in the G1 phase, leading to autophagic cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the Icmt protein, which in turn prevents the activation of the Ras protein . This disruption in the activation of the Ras protein leads to a halt in cell growth and proliferation .
Dosage Effects in Animal Models
In animal models containing multiple human tumor growths, treatment with this compound resulted in cell death and reduced tumor burden
Méthodes De Préparation
Voies de synthèse: La voie de synthèse du Cysmethynil implique une chimie à base d'indole.
Conditions réactionnelles: Les conditions réactionnelles spécifiques ne sont pas largement documentées, mais la recherche suggère que sa synthèse implique des dérivés d'indole et la formation d'amide.
Production industrielle: Les détails sur les méthodes de production à l'échelle industrielle sont limités.
Analyse Des Réactions Chimiques
Réactions: Le Cysmethynil subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants: Ceux-ci ne sont pas explicitement rapportés, mais les réactifs typiques pour la formation d'amide et la chimie de l'indole peuvent être impliqués.
Produits majeurs: Les principaux produits formés lors de la synthèse du this compound ne sont pas largement documentés.
Applications de recherche scientifique
Mécanisme d'action
Inhibition de l'Icmt: Le this compound inhibe l'Icmt, empêchant l'activation de Ras. Cela permet de contrôler la croissance cellulaire.
Comparaison Avec Des Composés Similaires
Unicité: L'unicité du Cysmethynil réside dans son ciblage spécifique de l'Icmt et son potentiel en tant qu'agent anticancéreux.
Composés similaires: Bien que le this compound se démarque, les composés apparentés dans ce contexte ne sont pas explicitement listés.
Propriétés
IUPAC Name |
2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXBOOVPFRZHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426093 | |
| Record name | Cysmethynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851636-83-4 | |
| Record name | Cysmethynil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851636-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysmethynil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851636834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysmethynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYSMETHYNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MT8HFQ9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


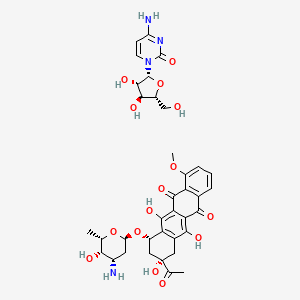
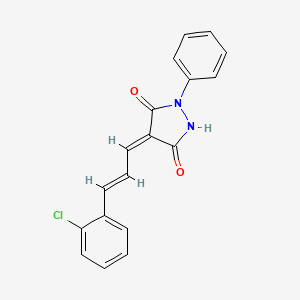
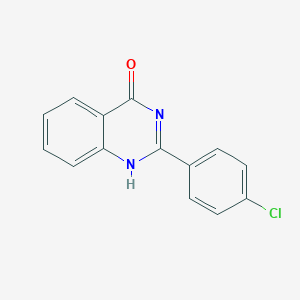

![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)
![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B1669599.png)
